

3-Methylpentanoic acid structural formula and isomers

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Compound of Interest

Compound Name: 3-Methylpentanoic acid

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An In-depth Technical Guide to **3-Methylpentanoic Acid**: Structural Formula, Isomers, and Experimental Protocols

Introduction

3-Methylpentanoic acid, also known as 3-methylvaleric acid, is a branched-chain saturated fatty acid with the molecular formula $C_6H_{12}O_2$.^{[1][2][3]} As a member of the short-chain fatty acid family, it is recognized for its role as a metabolite in plants, animals, and fungi.^{[2][4]} It is also utilized as a flavoring agent in the food industry and has emerging applications in antimicrobial formulations.^{[2][5]} This technical guide provides a comprehensive overview of **3-methylpentanoic acid**, its structural isomers, physicochemical properties, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Structural Formula and Isomerism

The chemical formula $C_6H_{12}O_2$ accommodates a variety of structural and functional isomers. **3-Methylpentanoic acid** is one of eight constitutional isomers that are carboxylic acids.^[6] Beyond these, other functional group isomers exist, including esters, hydroxy aldehydes, and cyclic compounds.^{[7][8]}

3-Methylpentanoic Acid

The structure of **3-methylpentanoic acid** consists of a five-carbon pentanoic acid backbone with a methyl group attached to the third carbon atom.[9]

Key Structural Features:

- Molecular Formula: C₆H₁₂O₂[2]
- IUPAC Name: **3-methylpentanoic acid**[2]
- SMILES: CCC(C)CC(=O)O[2]
- InChIKey: IGIDLTISMCAULB-UHFFFAOYSA-N[2]

Chirality

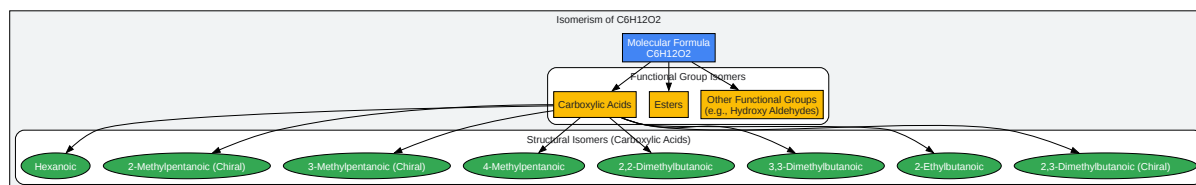
The presence of a stereocenter at the third carbon atom (C3), which is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a carboxymethyl group), confers chirality to the molecule.[6] Consequently, **3-methylpentanoic acid** exists as a pair of enantiomers: (S)-**3-methylpentanoic acid** and (R)-**3-methylpentanoic acid**. [10][11][12]

Carboxylic Acid Isomers of C₆H₁₂O₂

There are eight carboxylic acids with the formula C₆H₁₂O₂, which are constitutional isomers. [6] These isomers differ in the arrangement of their carbon skeleton.

- Hexanoic acid
- 2-Methylpentanoic acid (chiral)
- **3-Methylpentanoic acid** (chiral)[6]
- 4-Methylpentanoic acid
- 2,2-Dimethylbutanoic acid
- 2,3-Dimethylbutanoic acid (chiral)[6]
- 3,3-Dimethylbutanoic acid

- 2-Ethylbutanoic acid



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Figure 1: Logical relationship of C₆H₁₂O₂ isomers.

Physicochemical Properties

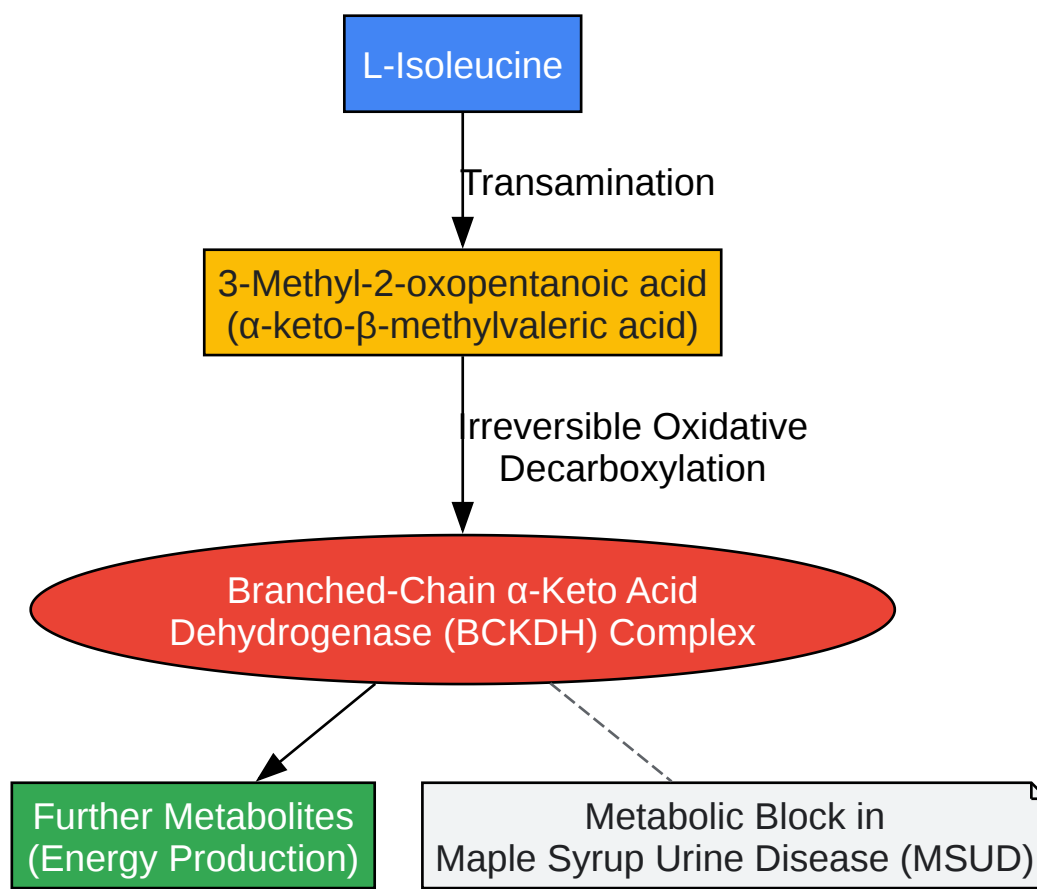
The physicochemical properties of **3-methylpentanoic acid** and its primary isomers are summarized below. These properties are critical for applications in synthesis, purification, and formulation.

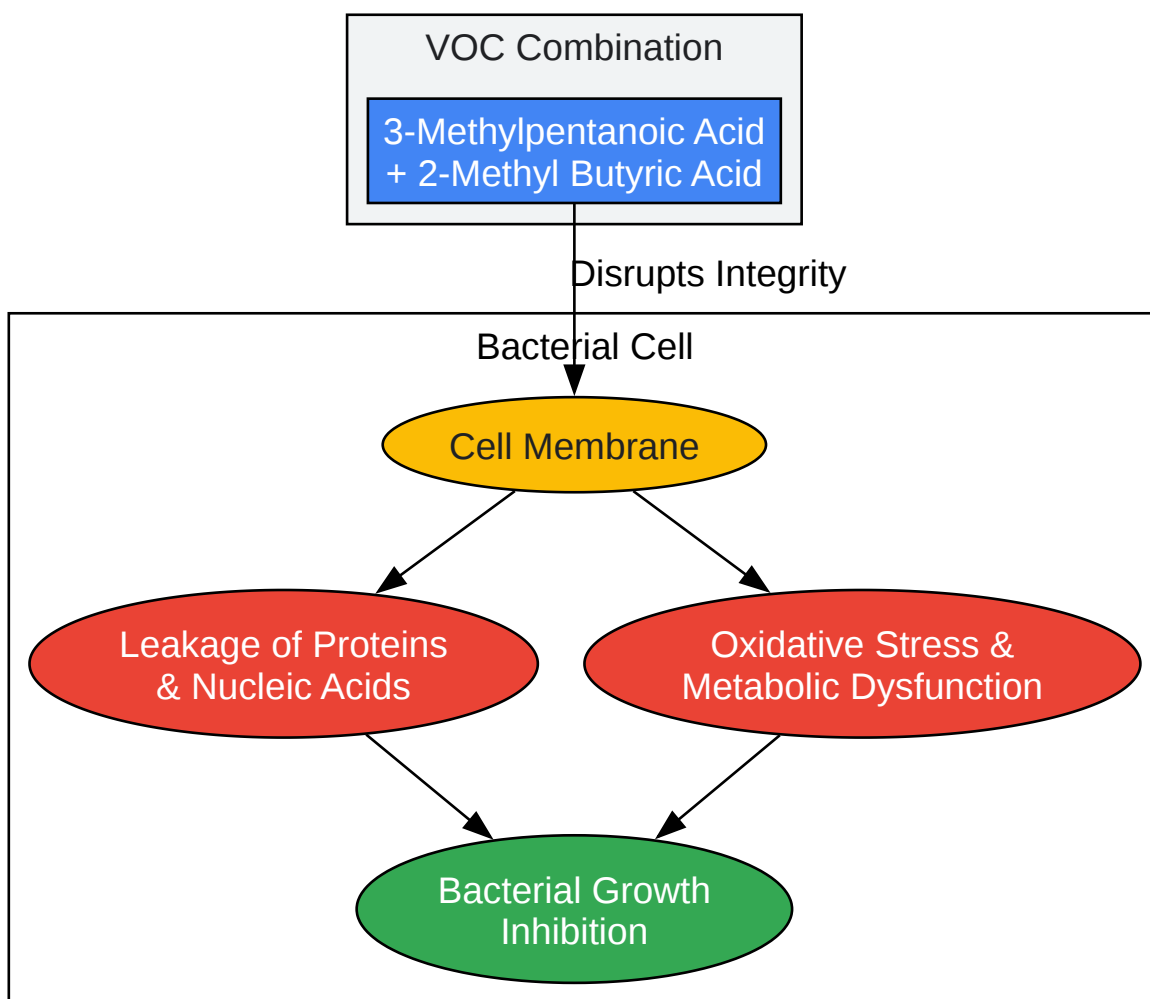
Property	3-Methylpentanoic Acid	Hexanoic Acid	4-Methylpentanoic Acid	2-Ethylbutanoic Acid
CAS Number	105-43-1[2]	142-62-1	646-07-1	88-09-5
Molecular Weight (g/mol)	116.16[2]	116.16	116.16	116.16
Boiling Point (°C)	196-198[13]	205	201-202	194
Melting Point (°C)	-42 (approx.)[1]	-3.4	-28	-15
Density (g/mL)	0.930[1]	0.927	0.921	0.922
Refractive Index	1.416[1]	1.416	1.414	1.414
Solubility	Limited in water, soluble in organic solvents[14]	Slightly soluble in water	Slightly soluble in water	Slightly soluble in water

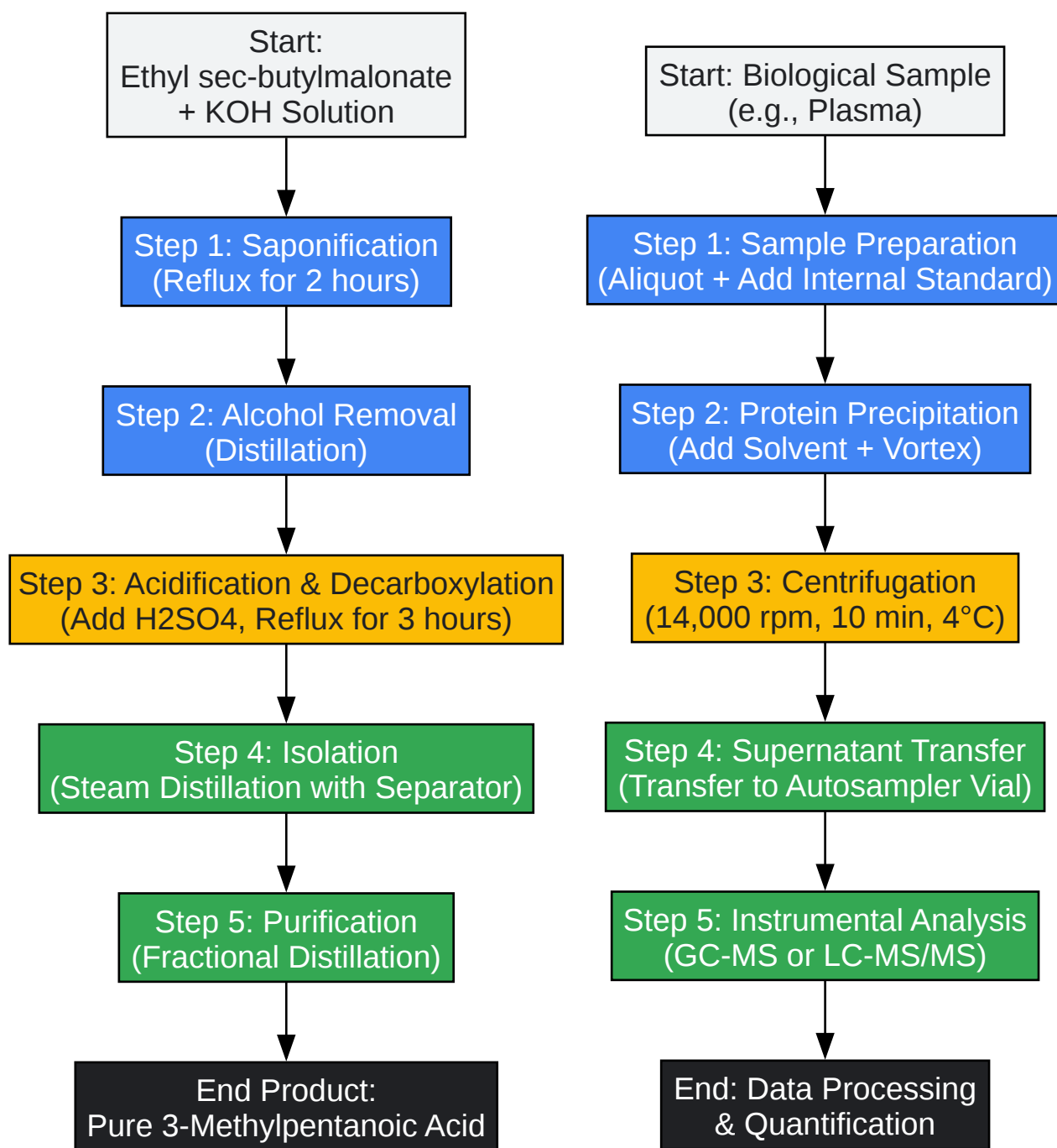
Biological Significance and Applications

Metabolic Role

3-Methylpentanoic acid is a naturally occurring metabolite. Its branched structure originates from the catabolism of amino acids. A structurally related compound, 3-methyl-2-oxopentanoic acid, is a key intermediate in the catabolism of the essential amino acid L-isoleucine.[15] The accumulation of this and other branched-chain α -keto acids is a hallmark of Maple Syrup Urine Disease (MSUD), a severe metabolic disorder, making these pathways a critical area of study. [15]







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